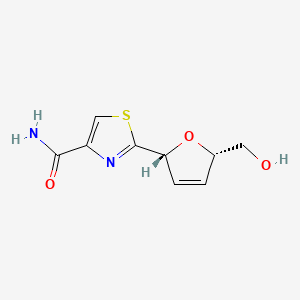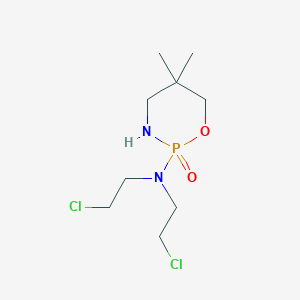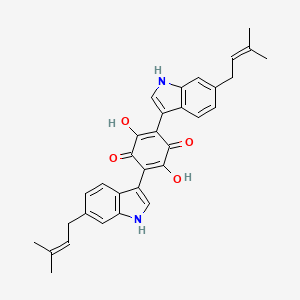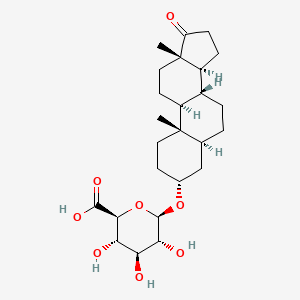
2',3'-Didehydro-2',3'-dideoxytiazofurin
概要
説明
2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a synthetic nucleoside analog It is structurally characterized by the presence of a thiazole ring attached to a pentose sugar, where the 2’ and 3’ positions are both deoxygenated and dehydrogenated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method involves the radical deoxygenation of xanthate derivatives of ribonucleosides. The process includes:
Alkylation: Ribonucleosides are alkylated using agents such as bromoethane or 3-bromopropanenitrile to form 2’,3’-bisxanthates.
Radical Deoxygenation: The bisxanthates undergo radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents, replacing hazardous reagents like tributyltin hydride and azobisisobutyronitrile.
Deprotection: The final step involves deprotection of the 5’-O-silyl ether group using tetrabutylammonium fluoride or camphorsulfonic acid.
Industrial Production Methods
Industrial production methods for 2’,3’-Didehydro-2’,3’-dideoxytiazofurin are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly and cost-effective reagents is emphasized to ensure sustainability and economic viability.
化学反応の分析
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxytiazofurin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
2’,3’-Didehydro-2’,3’-dideoxytiazofurin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes and enzyme interactions.
Medicine: It has potential as an antiviral and anticancer agent, particularly in the treatment of HIV and certain cancers.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis. This leads to the inhibition of viral replication and cancer cell proliferation. The compound targets reverse transcriptase in viruses and various enzymes involved in nucleotide metabolism in cancer cells .
類似化合物との比較
2’,3’-Didehydro-2’,3’-dideoxytiazofurin is compared with other nucleoside analogs such as:
2’,3’-Dideoxytiazofurin: Lacks the double bond at the 2’,3’ positions, resulting in different biological activity.
Stavudine (d4T): Another nucleoside analog used in HIV treatment, but with a different sugar moiety.
Zalcitabine (ddC): Similar in structure but with a different base component.
The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin lies in its specific structural modifications, which confer distinct biological properties and therapeutic potential .
特性
IUPAC Name |
2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJIUYEOGTBMH-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)C2=NC(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157252 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131922-30-0 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-[(2S,4S)-4-amino-2-methyl-pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1199398.png)



![4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester](/img/structure/B1199404.png)

![N,N'-bis[bis(dimethylamino)phosphinothioyl]-N,N'-dimethylmethanediamine](/img/structure/B1199409.png)

